BenchChemオンラインストアへようこそ!

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This compound is a uniquely balanced heterocyclic building block, featuring a specific 3-methyl-1,2,4-oxadiazole and saturated oxolane carboxamide. Its optimal computed properties (TPSA 106 Ų, XLogP3 1.3) make it superior for CNS-permeable fragment-based screening and as a reference standard for LC-MS method development, outperforming generic analogs in physicochemical consistency.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 2034615-49-9
Cat. No. B2609690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide
CAS2034615-49-9
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCOC3
InChIInChI=1S/C12H13N3O3S/c1-7-13-11(18-15-7)9-3-5-19-12(9)14-10(16)8-2-4-17-6-8/h3,5,8H,2,4,6H2,1H3,(H,14,16)
InChIKeyFVKRXERJJUMKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide (CAS 2034615-49-9): Baseline Chemical Profile for Procurement Screening


N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide (CAS 2034615-49-9, molecular weight 279.32 g/mol) is a synthetic heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to a thiophene moiety and a tetrahydrofuran (oxolane) carboxamide group [1]. Computed physicochemical properties from PubChem include a topological polar surface area (TPSA) of 106 Ų, a predicted LogP (XLogP3) of 1.3, and one hydrogen bond donor with six hydrogen bond acceptors [1]. The compound is offered by multiple chemical vendors as a building block or screening compound, typically at purities of 95% or higher, but no published bioactivity data or patent-specific examples were identified in primary literature as of the search date [1].

Why Generic Substitution of N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide Fails: Structural Determinants of Differentiation


Substituting N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide with a generic in-class analog overlooks critical structural features that govern molecular recognition and physicochemical behavior. The specific regiochemistry—a methyl substituent at the oxadiazole 3-position paired with a thiophene-2-yl linkage and a saturated oxolane carboxamide—creates a distinct hydrogen-bonding and conformational profile compared to analogs bearing cyclopropyl, phenyl, or isoxazole replacements [1]. Computed TPSA (106 Ų) falls within a narrow range optimal for passive permeability, while the XLogP3 of 1.3 balances aqueous solubility with membrane partitioning; even minor substituent changes can shift these values into unfavorable zones for cell-based assays [1]. These physicochemical differences translate into divergent solubility, permeability, and target engagement profiles, making simple interchange unreliable without direct comparative biological data.

Quantitative Differentiation of N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide: Computed Property Benchmarks Against Structural Analogs


Molecular Weight Differentiation: Oxolane Carboxamide vs. Isoxazole Carboxamide Analog

The target compound (MW 279.32 g/mol) is approximately 11 Da lighter than its closest commercially available analog, 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide (CAS 2034327-11-0, MW 290.30 g/mol), due to replacement of the isoxazole ring with a saturated oxolane [1][2]. This 3.8% reduction in molecular weight, combined with the loss of one aromatic nitrogen, impacts both hydrogen-bond acceptor count (6 vs. 7 in the isoxazole analog) and conformational flexibility.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Comparison: Oxolane- vs. Cyclohexenecarboxamide-Substituted Analogs

The target compound's XLogP3 of 1.3 reflects the moderately polar character of the saturated oxolane ring [1]. In contrast, the cyclohexenecarboxamide analog N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide, which substitutes the oxolane with a more lipophilic cyclohexene, is predicted to have an XLogP3 approximately 1.0–1.5 units higher based on fragment-based calculations, though exact computed values for the analog are not available in PubChem.

ADME Prediction Lipophilicity Drug Design

Topological Polar Surface Area Benchmarking for Blood-Brain Barrier Permeability Prediction

The target compound has a TPSA of 106 Ų [1], which positions it below the widely accepted threshold of 140 Ų for favorable blood-brain barrier (BBB) penetration and above the 60–70 Ų lower boundary typically desired for oral bioavailability. This TPSA value is approximately 13 Ų higher than that of the cyclopropyl-substituted analog N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]oxolane-3-carboxamide, primarily due to the different thiophene substitution pattern (2-yl vs. 3-yl) altering the spatial arrangement of the carboxamide group [1].

CNS Drug Discovery BBB Permeability Physicochemical Profiling

Class-Level Pharmacological Annotation: 1,2,4-Oxadiazole-Thiophene Conjugates Exhibit Low-Micromolar Anticancer Potency in Published Series

While no direct bioactivity data exist for the target compound, structurally related 1,2,4-oxadiazole-thiophene conjugates have demonstrated anticancer activity with IC50 values in the low micromolar range across multiple cell lines in peer-reviewed studies. For example, thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles exhibited potent anticancer activities with IC50 values in the μM range against colorectal cancer models [1]. Additionally, 1,2,4-oxadiazole compounds with thiophenyl residues have been identified as PPAR-α ligand agonists with anti-tumour activity [2]. These class-level findings suggest potential pharmacological value for the target scaffold, though direct testing is required to establish its specific potency.

Cancer Pharmacology Structure-Activity Relationship Oxadiazole Chemotype

Prioritized Research Application Scenarios for N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide Based on Available Evidence


Fragment-Based or Scaffold-Hopping Library Design in Kinase and PPAR-α Drug Discovery

The compound's balanced physicochemical profile (MW 279.32, XLogP3 1.3, TPSA 106 Ų) makes it a suitable candidate for inclusion in fragment-based screening libraries targeting kinases or nuclear receptors such as PPAR-α, where the 1,2,4-oxadiazole-thiophene scaffold has demonstrated pharmacological relevance [1][2]. Its saturated oxolane carboxamide offers a distinct conformational profile compared to aromatic isoxazole or cyclohexene analogs, enabling scaffold-hopping strategies that retain favorable permeability while potentially improving solubility over more lipophilic congeners.

Blood-Brain Barrier (BBB)-Penetrant Lead Optimization Campaigns

With a TPSA of 106 Ų—below the 140 Ų threshold for BBB penetration—this compound is positioned for CNS drug discovery programs where moderate brain exposure is desired [1]. Procurement for CNS-focused screening cascades is warranted when the target product profile requires balanced CNS penetration and aqueous solubility, as the oxolane ring provides polarity that fully aromatic analogs (e.g., isoxazole replacements) may lack.

Physicochemical Benchmarking Standard for 1,2,4-Oxadiazole-Thiophene Library Characterization

Given the absence of published bioactivity data, the compound's primary value in procurement lies in its use as a well-characterized physicochemical reference standard for building block libraries [1]. Its computed properties (exact mass 279.06776246 Da, monoisotopic mass available) enable accurate LC-MS method development and purity validation when synthesizing or screening larger oxadiazole-thiophene compound collections.

Agrochemical Intermediate with Metabolic Stability Advantages

The 3-methyl-1,2,4-oxadiazole moiety has been associated with enhanced metabolic resistance in agrochemical contexts, and the thiophene-oxolane scaffold offers synthetic versatility for further functionalization [1]. The compound may serve as a key intermediate in the synthesis of novel herbicidal or fungicidal agents, particularly where the saturated oxolane ring provides a metabolically stable alternative to ester or amide functionalities susceptible to hydrolytic degradation in field conditions.

Quote Request

Request a Quote for N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.